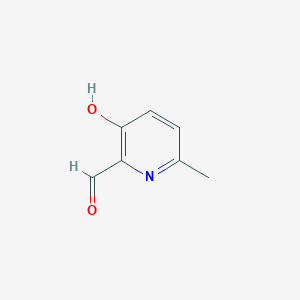

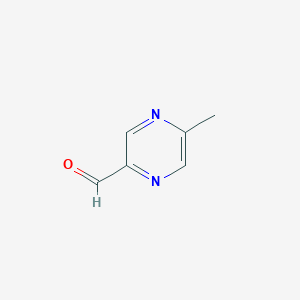

3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL, also known as DHQ-PRO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DHQ-PRO is a chiral building block that can be used to synthesize a wide range of compounds, including pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

Tetrahydroisoquinolines in Therapeutics

THIQs, closely related to the chemical structure , demonstrate broad therapeutic potential. Initially recognized for their neurotoxicity, certain derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been identified as endogenous agents preventing Parkinsonism in mammals. Their anticancer properties have been notably recognized, with trabectedin (a THIQ derivative) receiving US FDA approval for treating soft tissue sarcomas. This highlights the versatility of THIQs and their derivatives in drug discovery, potentially extending to infectious diseases such as malaria, tuberculosis, and various viral infections, including HIV and HSV (Singh & Shah, 2017).

Organic Light-Emitting Diodes (OLEDs)

The compound's framework is also instrumental in the development of organic semiconductors, particularly for OLED applications. The structural versatility of THIQ-related compounds allows for their use in NIR emitters, contributing to advancements in organic optoelectronics. This application underlines the importance of such structures in creating metal-free infrared emitters for OLEDs, showcasing the compound's relevance beyond pharmaceuticals into material science (Squeo & Pasini, 2020).

Medicinal Chemistry Insights

Further emphasizing the compound's medicinal importance, derivatives of 8-hydroxyquinoline, which share structural similarities with the target compound, have shown significant biological activities. These derivatives have been explored for synthetic modifications to develop potent drugs for cancer, HIV, and neurodegenerative disorders treatment, highlighting the scaffold's utility in creating broad-spectrum drug molecules (Gupta, Luxami, & Paul, 2021).

Excited State Hydrogen Atom Transfer (ESHAT)

The compound and its derivatives serve as crucial subjects in studying excited-state hydrogen atom transfer (ESHAT) reactions. These studies provide insights into the reaction mechanisms and potential applications in photochemistry, offering a fundamental understanding of chemical dynamics and reactivity (Manca, Tanner, & Leutwyler, 2005).

Synthesis of Pyridines and (Iso)quinolines

Research into propargylic alcohols, including structures akin to the target compound, shows their utility in synthesizing pyridines, quinolines, and isoquinolines. These compounds are crucial in medicinal chemistry, highlighting the chemical's role in facilitating the development of biologically active heterocycles (Mishra, Nair, & Baire, 2022).

Propriétés

IUPAC Name |

3-(3,4-dihydro-2H-quinolin-1-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-10-4-9-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,5,7,14H,3-4,6,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKVLPGQUNHQTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90518189 |

Source

|

| Record name | 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88014-20-4 |

Source

|

| Record name | 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1315449.png)

![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)

![1-[2-(Benzyloxy)-5-bromophenyl]ethanone](/img/structure/B1315464.png)

![Furo[2,3-B]pyridine](/img/structure/B1315467.png)